(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]
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Overview
Description
The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclopentane and phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] involves multiple steps. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring system. The reaction conditions typically involve the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halogens. The reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and pressures .
Major Products Formed
Scientific Research Applications
The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] has several scientific research applications:
Mechanism of Action
The mechanism of action of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R)-6,7-Dihydroxy-6-methylheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-Ethyl-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta phenanthrene
Uniqueness
The uniqueness of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] lies in its spiro-connected ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37697-29-3 |
---|---|
Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane] |
InChI |
InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-11-12-24-22-10-9-21-17-28(18-29-28)16-15-26(21,4)25(22)13-14-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-,28?/m1/s1 |
InChI Key |
QCGQJYSFVPHJLI-BLZBBZQISA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC5(C4)CO5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)CO5)C)C |
Origin of Product |
United States |
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